![molecular formula C22H24N4O3 B2510956 4-methoxy-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one CAS No. 2320925-58-2](/img/structure/B2510956.png)

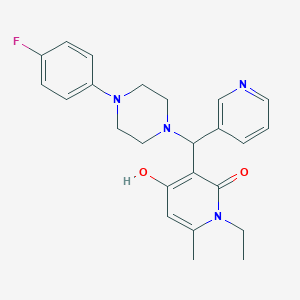

4-methoxy-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-methoxy-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one” is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) . It has shown effective inhibition against several common RET (c-RET) oncogenic mutations .

Molecular Structure Analysis

The molecular formula of this compound is C27H32FN9O2 . The InChIKey is GBLBJPZSROAGMF-BATDWUPUSA-N . The SMILES representation is [C@]1 (OC) (C (N [C@H] (C2=CC=C (N3C=C (F)C=N3)N=C2)C)=O)CC [C@H] (C2=NC (NC3C=C ©NN=3)=CC ©=N2)CC1 .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 799.1±60.0 °C . The predicted density is 1.40±0.1 g/cm3 . It is soluble in DMSO at a concentration of ≥ 100 mg/mL (187.41 mM), but it is insoluble in water . The pKa is predicted to be 14.33±0.10 .Aplicaciones Científicas De Investigación

Chemical Inhibitors of Cytochrome P450 Isoforms

One study discusses the role of chemical inhibitors in understanding the metabolism of drugs by cytochrome P450 enzymes, crucial for predicting drug-drug interactions. The study emphasizes the selectivity of such inhibitors in deciphering the involvement of specific CYP isoforms, a critical aspect of drug development and safety assessment (Khojasteh et al., 2011).

Synthesis of Heterocyclic Compounds

Another research area involves the synthesis of heterocyclic compounds using specific chemical scaffolds. For instance, derivatives of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one have been shown to be valuable building blocks for creating a variety of heterocyclic compounds, including those with potential pharmacological activities (Gomaa & Ali, 2020).

Antifungal Pharmacophore Sites

Research on small molecules against Fusarium oxysporum highlights the importance of understanding the structure-activity relationship (SAR) for designing compounds with antifungal activities. The study identified specific pharmacophore sites critical for antifungal efficacy, providing insights into the chemical basis of biological activity against pathogens (Kaddouri et al., 2022).

DNA Binding and Pharmacological Activities

The review on DNA minor groove binders, including Hoechst 33258 and its analogues, illustrates the significance of chemical compounds in understanding DNA interactions and their potential applications in cell biology and pharmacology (Issar & Kakkar, 2013).

Synthesis and Biological Evaluation of Ligands

A study on the synthesis and evaluation of ligands for D2-like receptors underlines the role of structural chemistry in developing compounds with potential neuropsychiatric applications. It showcases how pharmacophoric groups contribute to the potency and selectivity of compounds targeting specific receptors (Sikazwe et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methoxy-5-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]-1-phenylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-24-13-17(12-23-24)16-7-6-10-25(14-16)22(28)19-15-26(18-8-4-3-5-9-18)21(27)11-20(19)29-2/h3-5,8-9,11-13,15-16H,6-7,10,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZMPTYSGBFFGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Bromophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2510875.png)

![N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2510876.png)

![[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methanol](/img/structure/B2510887.png)

![5-Ethyl-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2510889.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2510890.png)

![3-chloro-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2510891.png)

![6-(2-Methoxyphenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2510892.png)

![Methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate;hydrochloride](/img/structure/B2510893.png)

![N-[(2-chlorophenyl)(cyano)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2510894.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2510895.png)